5-(3,5-Dicarboxyphenyl)-2-hydroxypyridine
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Overview
Description
5-(3,5-Dicarboxyphenyl)-2-hydroxypyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a hydroxyl group at the second position of the pyridine ring and two carboxyl groups at the 3 and 5 positions of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dicarboxyphenyl)-2-hydroxypyridine typically involves the reaction of 3,5-dicarboxybenzaldehyde with 2-hydroxypyridine under specific conditions. One common method is the condensation reaction, where the aldehyde group of 3,5-dicarboxybenzaldehyde reacts with the hydroxyl group of 2-hydroxypyridine in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Dicarboxyphenyl)-2-hydroxypyridine undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxyl group.
Reduction: The carboxyl groups can be reduced to form alcohols or aldehydes.
Substitution: The hydrogen atoms on the phenyl ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 5-(3,5-dicarboxyphenyl)-2-pyridone.
Reduction: Formation of 5-(3,5-dihydroxyphenyl)-2-hydroxypyridine.
Substitution: Formation of halogenated derivatives such as 5-(3,5-dibromophenyl)-2-hydroxypyridine.
Scientific Research Applications
5-(3,5-Dicarboxyphenyl)-2-hydroxypyridine has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal-organic frameworks (MOFs) and coordination polymers.
Biology: Investigated for its potential as an enzyme inhibitor or as a building block for biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 5-(3,5-Dicarboxyphenyl)-2-hydroxypyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions, forming stable complexes that can act as catalysts or inhibitors in various biochemical processes.
Pathways Involved: It may interfere with enzymatic pathways by binding to active sites or altering the conformation of enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Dicarboxyphenyl)-6-carboxybenzimidazole: Similar in structure but contains a benzimidazole ring instead of a pyridine ring.
3,5-Bis(3-carboxyphenyl)pyridine: Contains additional carboxyl groups, leading to different coordination properties.
Uniqueness
5-(3,5-Dicarboxyphenyl)-2-hydroxypyridine is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and binding properties. This makes it particularly valuable in the synthesis of coordination polymers and metal-organic frameworks, where precise control over ligand geometry is crucial.
Properties
IUPAC Name |
5-(6-oxo-1H-pyridin-3-yl)benzene-1,3-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO5/c15-11-2-1-7(6-14-11)8-3-9(12(16)17)5-10(4-8)13(18)19/h1-6H,(H,14,15)(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPPOQOGMOSPNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683165 |
Source
|
Record name | 5-(6-Oxo-1,6-dihydropyridin-3-yl)benzene-1,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50683165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261975-14-7 |
Source
|
Record name | 5-(6-Oxo-1,6-dihydropyridin-3-yl)benzene-1,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50683165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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